molecular formula C12H16ClF2N B2496467 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 1909325-82-1

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride

Cat. No.: B2496467
CAS No.: 1909325-82-1
M. Wt: 247.71
InChI Key: OYIBVUJUXJPKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClF2N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride typically involves the reaction of 2,3-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluorobenzyl alcohol or difluorobenzaldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-Difluorophenyl)methyl]piperidine
  • 4-[(2,3-Difluorophenyl)methyl]piperidine hydrobromide
  • 4-[(2,3-Difluorophenyl)methyl]piperidine sulfate

Uniqueness

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(2,3-difluorophenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIBVUJUXJPKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C(=CC=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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